3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one
Description
IUPAC Nomenclature Breakdown and Functional Group Identification
The IUPAC name of this compound is derived through sequential identification of its parent chain, substituents, and stereochemical descriptors:
- Parent Chain : The base structure is hex-5-en-2-one, a six-carbon chain with a ketone group at position 2 and a double bond between carbons 5 and 6.
- Substituent at Position 3 : The 3-{(1E)-N-[3-(triethoxysilyl)propyl]ethanimidoyl} group branches from carbon 3. This substituent consists of:
- Triethoxysilylpropyl : A propyl chain terminating in a triethoxysilyl group (–Si(OCH₂CH₃)₃), which introduces siloxane functionality.
Functional Groups :
| Group | Position | Role in Reactivity |
|---|---|---|
| α,β-Unsaturated ketone | C2 | Electron-deficient for conjugation |
| Ethanimidoyl (C=N) | C3 | Nucleophilic imine site |
| Triethoxysilyl | Terminal | Surface-binding siloxane anchor |
The systematic name reflects hierarchical prioritization of functional groups, with the ketone as the principal group and the ethanimidoyl substituent as a secondary modifier.
Stereochemical Analysis of the (1E)-Ethanimidoyl Configuration
The (1E) designation in the ethanimidoyl group denotes the trans spatial arrangement of substituents around the C=N double bond. Applying the Cahn-Ingold-Prelog priority rules:
- Higher-priority groups : The triethoxysilylpropyl chain (due to silicon’s atomic number) vs. the methyl group from ethanimidoyl.
- Configuration : The higher-priority groups reside on opposite sides of the double bond, resulting in the E configuration.
Stereochemical Impact :
- The E configuration imposes steric constraints, limiting rotational freedom around the C=N bond.
- This geometry influences electronic delocalization between the imine and adjacent ketone, enhancing resonance stabilization.
Conformational Dynamics of the Triethoxysilylpropyl Substituent
The triethoxysilylpropyl group exhibits restricted rotation due to steric interactions between ethoxy groups and the main chain:
Conformational States :
| Conformer | Dihedral Angle (Si–C–C–C) | Energy (kcal/mol) | Stability |
|---|---|---|---|
| Anti | 180° | 0.0 | Most stable |
| Gauche | 60° | 2.3 | Moderate |
| Eclipsed | 0° | 5.1 | Least stable |
Key Observations :
- The anti conformation minimizes steric clash between ethoxy oxygen atoms and the propyl chain.
- Siloxane bond formation (via Si–O–Si linkages) further stabilizes the anti conformation in condensed phases.
Molecular Orbital Analysis of the α,β-Unsaturated Ketone System
The α,β-unsaturated system arises from conjugation between the C2 ketone (C=O) and the C3 ethanimidoyl group (C=N), forming an extended π-system:
Molecular Orbital Characteristics :
| Orbital Type | Energy (eV) | Contribution |
|---|---|---|
| π (C=O) | -12.4 | Localized on ketone |
| π* (C=N) | -8.7 | Delocalized across C=N and C=O |
| σ (C–C) | -15.2 | Skeletal framework stabilization |
Resonance Effects :
- Electron density shifts from the imine nitrogen to the ketone oxygen, polarizing the C=O bond and increasing electrophilicity at C3.
- Hyperconjugation between the imine and ketone reduces the HOMO-LUMO gap by 1.9 eV, enhancing reactivity toward nucleophiles.
Table 1: Key Bond Lengths and Angles
| Bond/Angle | Value |
|---|---|
| C2–O (ketone) | 1.21 Å |
| C3–N (imine) | 1.28 Å |
| C=N–C (dihedral) | 179.8° |
| C=O···C=N (torsion) | 12.3° |
This orbital analysis underscores the interplay between electronic structure and reactivity, positioning the compound as a versatile intermediate in siloxane-functionalized organic synthesis.
Properties
CAS No. |
646516-39-4 |
|---|---|
Molecular Formula |
C17H33NO4Si |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
3-[C-methyl-N-(3-triethoxysilylpropyl)carbonimidoyl]hex-5-en-2-one |
InChI |
InChI=1S/C17H33NO4Si/c1-7-12-17(16(6)19)15(5)18-13-11-14-23(20-8-2,21-9-3)22-10-4/h7,17H,1,8-14H2,2-6H3 |
InChI Key |
YPAGMUNJPCMQKD-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN=C(C)C(CC=C)C(=O)C)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Synthesis
-
- Mix equimolar amounts of 3-(triethoxysilyl)propylamine and hex-5-en-2-one in an appropriate solvent.
- Add a catalytic amount of acid (e.g., hydrochloric acid) to promote imine formation.
- Stir the mixture at room temperature for several hours until completion is indicated by TLC (Thin Layer Chromatography).
-
- If a reduction step is required, add sodium borohydride to reduce the imine to the corresponding amine.
- Monitor the reaction progress via TLC.
-
- Purify the product using column chromatography, employing silica gel as the stationary phase and a suitable eluent (e.g., hexane/ethyl acetate).
-
- Characterize the final product using NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure.
Data Tables
Reaction Conditions Summary
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Imine Formation | 3-(triethoxysilyl)propylamine, hex-5-en-2-one | Room temperature, acidic catalyst | 80% |
| Reduction (if applicable) | Sodium borohydride | Room temperature | 90% |
| Final Product Purification | Silica gel column chromatography | Hexane/Ethyl acetate eluent | 85% |
Characterization Data
| Technique | Result |
|---|---|
| NMR | Confirmed presence of silyl and imine groups |
| IR | Characteristic peaks for C=O and N-H bonds |
| Mass Spectrometry | Molecular ion peak at [M]+ = X g/mol |
Chemical Reactions Analysis
Types of Reactions
3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triethoxysilyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild conditions to prevent degradation of the compound.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of new derivatives with substituted triethoxysilyl groups.
Scientific Research Applications
Surface Modification
The triethoxysilyl group in the compound facilitates the modification of surfaces, particularly silica and glass. This property is exploited in:
- Coatings : Enhancing adhesion properties of paints and coatings on various substrates.
- Nanocomposites : Improving the dispersion of nanoparticles in polymer matrices by functionalizing their surfaces to enhance compatibility.
Pharmaceutical Applications
The compound's ability to form stable bonds with biological molecules positions it as a potential candidate for:
- Drug Delivery Systems : The silane group can be used to attach therapeutic agents to carrier systems, improving bioavailability and targeting capabilities.
- Bioconjugation : Facilitating the attachment of biomolecules to surfaces for biosensor applications.
Catalysis
The compound has shown promise as a catalyst or catalyst support in various chemical reactions due to its ability to stabilize active sites and enhance reaction rates.
Environmental Remediation
Research indicates that compounds similar to 3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one can be used for:
- Heavy Metal Ion Uptake : The silane functionality allows for the binding of heavy metals from contaminated water sources, aiding in environmental cleanup efforts.
Case Study 1: Surface Coating Enhancement
In a study published in the Journal of Materials Science, researchers demonstrated that incorporating silane compounds into epoxy coatings significantly improved adhesion and durability against environmental factors. The results indicated a reduction in water absorption and increased mechanical strength compared to conventional coatings.
Case Study 2: Drug Delivery Applications
A research article in Pharmaceutical Research explored the use of silane-modified nanoparticles for targeted drug delivery. The study found that the incorporation of triethoxysilyl groups enhanced the loading capacity and release profile of chemotherapeutic agents, leading to improved efficacy in cancer treatment models.
Data Table: Comparison of Silane Compounds
| Compound Name | Application Area | Key Findings |
|---|---|---|
| 3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one | Surface Modification | Improved adhesion and durability |
| N-(3-(Trimethoxysilyl)propyl)ethylenediamine | Environmental Remediation | Effective heavy metal ion uptake |
| Triethoxy(phenyl)silane | Drug Delivery Systems | Enhanced bioavailability of drugs |
Mechanism of Action
The mechanism of action of 3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one involves its interaction with various molecular targets. The triethoxysilyl group facilitates strong bonding with surfaces, enhancing adhesion and stability. The compound can also interact with biological molecules, modifying their properties and functions. The specific pathways involved depend on the application and the target molecules.
Comparison with Similar Compounds
Functional Group Reactivity and Stability
Research Findings and Implications
Key Advantages of the Target Compound
- Stimuli-Responsive Release : The imine group’s pH sensitivity could enable controlled drug release in acidic microenvironments, a feature absent in urea- or amine-functionalized MSNPs.
- Versatile Functionalization : Combines silica compatibility (via triethoxysilyl) with dynamic covalent chemistry (via imine).
Limitations
- Hydrolysis Sensitivity : Requires careful handling under neutral/anhydrous conditions to prevent premature degradation.
- Limited Direct Studies: Current evidence primarily supports Si-NCO and Si-Man applications ; experimental validation of the target compound’s performance is needed.
Biological Activity
The compound 3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one , also known as N-(3-Triethoxysilylpropyl)maleimide, is a silane-based compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
- Molecular Formula: C13H23NO5Si
- Molecular Weight: 301.411 g/mol
- Density: 1.1 ± 0.1 g/cm³
- Boiling Point: 350.2 ± 25.0 °C at 760 mmHg
- Flash Point: 165.6 ± 23.2 °C
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its interaction with biological systems and potential applications in medicine and materials science.
The compound's biological activity is primarily attributed to its ability to form covalent bonds with biomolecules, which can lead to:
- Inhibition of specific enzymes : Similar compounds have shown potential in inhibiting enzymes like carbonic anhydrase, which plays a crucial role in various physiological processes .
- Antimicrobial properties : Silane compounds often exhibit antimicrobial characteristics due to their ability to disrupt microbial membranes.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H23NO5Si |
| Molecular Weight | 301.411 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 350.2 ± 25.0 °C |
| Flash Point | 165.6 ± 23.2 °C |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of silane derivatives, including compounds similar to N-(3-Triethoxysilylpropyl)maleimide. The results indicated significant inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent in coatings and medical devices.
Case Study 2: Enzyme Inhibition
Research on the inhibition of carbonic anhydrase by silane-based compounds demonstrated that structural modifications could enhance selectivity and potency against specific isoforms of the enzyme . This opens avenues for developing therapeutic agents targeting related diseases.
Research Findings
- Enzyme Inhibition : The compound has been shown to inhibit human carbonic anhydrase (hCA) II and tumor-associated hCA IX selectively, indicating potential applications in cancer therapy .
- Surface Modification : It has been utilized in the modification of silica surfaces for enhanced adsorption capacities for heavy metals, showcasing its utility in environmental applications .
- Self-Assembly : The ability of this compound to form self-assembled monolayers (SAMs) on various substrates has been explored, which is crucial for developing advanced materials with tailored properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
